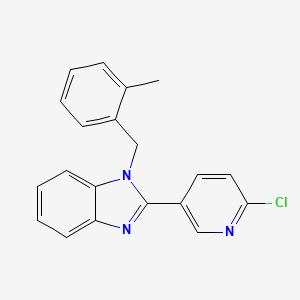![molecular formula C10H15BrClNO B3019715 3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride CAS No. 1049790-42-2](/img/structure/B3019715.png)
3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride" is a brominated aromatic amine derivative of propanol. While the specific compound is not directly studied in the provided papers, related compounds and methodologies can offer insights into its characteristics. For instance, the synthesis of similar compounds involves multi-step reactions, including condensation and reduction processes . The presence of a bromine atom on the benzyl group suggests potential reactivity in nucleophilic substitution reactions, as seen with other bromobenzyl compounds .
Synthesis Analysis
The synthesis of related compounds typically involves several steps, each with its own yield and purity considerations. For example, the synthesis of 1-[15N]amino-2-propanol hydrochloride was achieved through Gabriel condensation, followed by reduction and hydrolysis, with an overall yield of 33% from the nitrogen source . Similarly, the synthesis of a Schiff base from 3-bromobenzaldehyde and 1,3-diaminopropan-2-ol in methanol indicates that condensation reactions are a viable method for constructing such compounds . These methods could potentially be adapted for the synthesis of "3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride".
Molecular Structure Analysis
The molecular structure of bromobenzyl compounds can be complex, with multiple conformers possible due to the presence of rotatable bonds and intramolecular hydrogen bonding. For instance, 3-amino-1-propanol exhibits different conformers depending on whether it is isolated or in a liquid state, with intramolecular OH-N hydrogen bonds playing a significant role . The structure of "3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride" would likely also exhibit conformational isomerism, and intramolecular hydrogen bonding could influence its stability and reactivity.
Chemical Reactions Analysis
Bromobenzyl compounds are known to participate in various chemical reactions, particularly nucleophilic substitutions due to the presence of a good leaving group (bromine). For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield various substituted derivatives . This suggests that "3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride" could also undergo nucleophilic substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride" can be inferred from related compounds. For instance, the presence of an amino group and a hydroxyl group suggests that it would be capable of forming hydrogen bonds, affecting its solubility and boiling point . The bromine atom would contribute to the compound's density and molecular weight. Spectroscopic methods such as FT-IR, UV-visible, and NMR are commonly used to analyze the structure of such compounds . Additionally, computational methods like DFT optimization can provide detailed insights into the electronic structure and potential reactivity .
Safety And Hazards
Propriétés
IUPAC Name |
3-[(3-bromophenyl)methylamino]propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c11-10-4-1-3-9(7-10)8-12-5-2-6-13;/h1,3-4,7,12-13H,2,5-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSXIPPRTVYVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(p-tolyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3019632.png)
![2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B3019633.png)
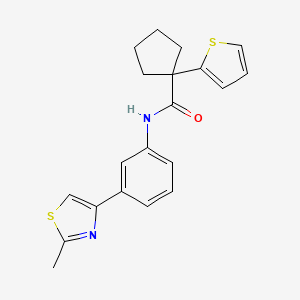
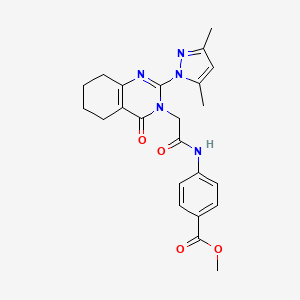
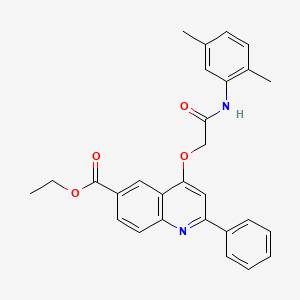
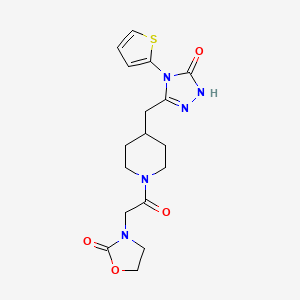
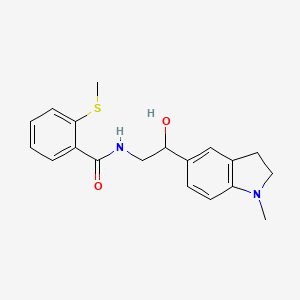
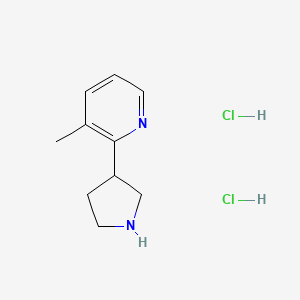

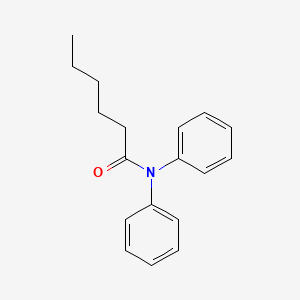
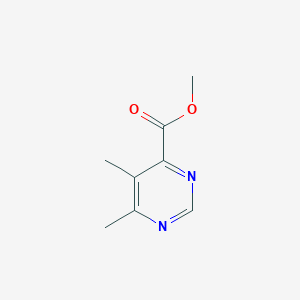
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide](/img/structure/B3019649.png)
![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3019653.png)
